molecular formula C7H7NO2<br>C6H4(CH3)(NO2)<br>C7H7NO2 B074249 2-Nitrotoluene CAS No. 1321-12-6

2-Nitrotoluene

Cat. No. B074249
CAS RN: 1321-12-6
M. Wt: 137.14 g/mol
InChI Key: PLAZTCDQAHEYBI-UHFFFAOYSA-N
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Description

2-Nitrotoluene is a light yellow to darker yellow-green liquid . It is used for the synthesis of a variety of industrial products, including agricultural and rubber chemicals, azo and sulphur dyes, and dyes for cotton, wool, silk, leather, and paper . It is also used as an intermediate for the o-toluidine synthesis, which finds application in the dyestuff industry .


Synthesis Analysis

2-Nitrotoluene is synthesized by nitrating toluene . This reaction affords a 2:1 mixture of 2-nitro and 4-nitro isomers . Chlorination of 2-nitrotoluene gives two isomers of the chloronitrotoluenes . Similarly, nitration gives two isomers of dinitrotoluene .


Molecular Structure Analysis

The molecular formula of 2-Nitrotoluene is C7H7NO2 . Its average mass is 137.136 Da and its monoisotopic mass is 137.047684 Da .


Chemical Reactions Analysis

The transfer hydrogenation of 2-nitrotoluene with methanol showed a much faster rate than its hydrogenation with hydrogen over X zeolites . The thermal decomposition reaction mechanism of 2-nitrotoluene has also been studied .


Physical And Chemical Properties Analysis

2-Nitrotoluene is a pale yellow liquid that crystallizes in two forms, called α (−9.27 °C) and β (−3.17 °C) . It is mainly a precursor to o-toluidine, which is an intermediate in the production of various dyes .

Scientific Research Applications

  • Thermal Decomposition and Safety : Zhu et al. (2017) investigated the thermal decomposition of 2-NT using the Advanced Reactive System Screening Tool (ARSST). They found that 2-NT undergoes two macroscopic decomposition stages at around 300 °C and 400 °C. This study is crucial for understanding the mechanisms leading to 2-NT explosion, enhancing safety in its industrial use (Zhu, Papadaki, Han, & Mashuga, 2017).

  • Photo-Dissociation in Explosive Taggants : Diez-y-Riega and Eilers (2012) reported on the photo-dissociation of 2-NT using UV and 532 nm wavelengths. Their study is significant for detecting explosives, as they observed vibrationally excited NO in its electronic ground and excited states, which is vital for identifying nitro-based high explosives (Diez-y-Riega & Eilers, 2012).

  • Biodegradation by Micrococcus sp. Strain : Mulla et al. (2013) explored the degradation of 2-NT by Micrococcus sp. strain SMN-1. They found that polyurethane foam (PUF)-immobilized cells achieved higher degradation of 2-NT compared to freely suspended cells. This study provides a method for detoxifying environments contaminated with nitrotoluenes (Mulla, Talwar, Bagewadi, Hoskeri, & Ninnekar, 2013).

  • Vibrational Coherence in Radical Cation of 2-NT : Boateng et al. (2019) examined the vibrational coherence in the 2-NT radical cation. This study is relevant for understanding the reaction mechanisms in photolabile protecting groups and explosives like TNT (Boateng, Word, Gutsev, Jena, & Tibbetts, 2019).

  • Extraction of Hydrophobic Organics through Membranes : Cocchini et al. (1999) studied the extraction of 2-NT from electrolyte solutions, demonstrating the impact of salts on the mass transfer coefficient and the driving force in the transport through silicone rubber membranes. This research is crucial for designing membrane extraction processes for hydrophobic organics (Cocchini, Nicolella, & Livingston, 1999).

  • Hemoglobin Adducts as Biomarkers : Jones et al. (2004) developed a method to measure hemoglobin adducts in biological samples, providing a biomarker for the biological effective dose of nitroarenes like 2-NT. This is significant for biomonitoring workers exposed to nitrotoluenes (Jones, Liu, Sepai, Yan, & Sabbioni, 2004).

  • Electrochemical Treatment of Nitrotoluenes : Rodgers and Bunce (2001) discussed the reduction of nitrotoluenes to aminotoluenes using electrolysis, suggesting a potential remediation technology for nitrotoluene pollutants (Rodgers & Bunce, 2001).

Safety And Hazards

2-Nitrotoluene is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is toxic if ingested or inhaled . Overexposure may result in serious illness or death . It is irritating to eyes and skin on contact . Inhalation causes irritation of the lungs and respiratory system .

Future Directions

The enhancement of Nonlinear optical (NLO) activity of the 2-nitrotoluene (2NT) after the substitution of the halogens (F, Cl, Br, and I) at the para position of the benzene ring was reported in a paper . Another paper successfully implemented a new transfer hydrogenation of 2-nitrotoluene with methanol to 2-methylaniline .

properties

IUPAC Name

1-methyl-2-nitrobenzene
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InChI

InChI=1S/C7H7NO2/c1-6-4-2-3-5-7(6)8(9)10/h2-5H,1H3
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InChI Key

PLAZTCDQAHEYBI-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC=CC=C1[N+](=O)[O-]
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Molecular Formula

C7H7NO2, Array
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DSSTOX Substance ID

DTXSID4025791
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Molecular Weight

137.14 g/mol
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Physical Description

O-nitrotoluene is a light yellow oily liquid with a characteristic odor of aromatic nitro compounds. Sinks in water. Derived from toluene by nitration and separation by fractional distillation. Flash point 223 °F., Yellow liquid with a weak, aromatic odor. [Note: A solid below 25 degrees F.]; [NIOSH], YELLOW-TO-COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Yellow liquid with a weak, aromatic odor. [Note: A solid below 25 °F.]
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Boiling Point

431.1 °F at 760 mmHg (NTP, 1992), 222 °C, 432 °F
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Flash Point

223 °F (NTP, 1992), 95 °C, 95 °C; open cup, 106 °C; 223 °F (Closed cup), 95 °C c.c., 223 °F
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Solubility

less than 1 mg/mL at 70 °F (NTP, 1992), Soluble in alcohol, benzene, petroleum ether, SOL IN CHLOROFORM, Soluble in carbon tetrachloride; miscible in ethanol and ethyl ether, In water, 650 mg/L at 30 °C; 609 mg/L at 20 °C, Solubility in water, g/100ml at 20 °C: 0.044 (very poor), 0.07%
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Density

1.1622 at 66.2 °F (USCG, 1999) - Denser than water; will sink, Specific gravity: 1.1622 at 19 °C/15 °C, Relative density (water = 1): 1.16, 1.16
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Vapor Density

4.72 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.72 (Air = 1), Relative vapor density (air = 1): 4.73
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Vapor Pressure

0.1 mmHg at 68 °F ; 0.25 mmHg at 86 °F; 1.6 mmHg at 140 °F (NTP, 1992), 0.18 [mmHg], 0.185 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 0.02, 0.1 mmHg
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Mechanism of Action

/The/ p53 and beta-catenin mutations in the o-nitrotoluene-induced hemangiosarcomas ... most likely occurred as a result of the genotoxic effects of these chemicals. It also suggests that these mutations play a role in the pathogenesis of the ... hemangiosarcomas in B6C3F1(1) mice., The alterations in cancer genes and proteins found in the mouse large intestinal tumors included mutations that activate signal transduction pathways (K-ras and Catnb) and changes that disrupt the cell-cycle and bypass G(1) arrest (p53, cyclin D1). These alterations, which are hallmarks of human colon cancer, probably contributed to the pathogenesis of the large intestinal carcinomas in mice following o-nitrotoluene exposure.
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Product Name

2-Nitrotoluene

Color/Form

Yellowish liquid at ordinary temperature, Yellow liquid [Note: A solid below 25 degrees F]

CAS RN

88-72-2, 1321-12-6
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Record name Nitrotoluene
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Record name O-NITROTOLUENE
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Melting Point

14.9 °F (NTP, 1992), -9.55 °C (alpha-form); -3.85 °C (beta-form), -10 °C, 25 °F
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Synthesis routes and methods I

Procedure details

In an autoclave, 0.274 g of 2-nitrotoluene, 0.018 g of hexahydro-1,3,5-trihydroxy-1,3,5-triazine-2,4,6-trione (5% by mole relative to 2-nitrotoluene), 5 g of acetic acid, 0.003 g of cobalt (II) acetate.4H2O, 0.001 g of manganese(II) acetate.4H2O and 0.018 g of NO2 were placed. The autoclave was charged with 1 MPa of air and placed in a heated oil bath. The mixture was stirred at 150° C. for 14 hours. After the completion of reaction, the autoclave was placed on cold water to cool down the reaction mixture quickly. The resulting mixture was analyzed by gas chromatography and was found to yield 2-nitrobenzoic acid in 62% yield at 67% conversion of 2-nitrotoluene.
Quantity
0.274 g
Type
reactant
Reaction Step One
Quantity
0.018 g
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Quantity
0.003 g
Type
catalyst
Reaction Step Four
Quantity
0.001 g
Type
catalyst
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

In a process for the manufacture of a nirotoluene compound by reacting toluene with an aqueous acid mixture comprising nitric acid and sulfuric acid under conditions sufficient to effect nitration thereof and form a nitrotoluene compound and a spent aqueous acid fraction and then recovering the nitrotoluene compound from the spent aqueous acid fraction, the improvement for refining the spent aqueous acid fraction which comprises the following steps:
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
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0 (± 1) mol
Type
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Reaction Step Three

Synthesis routes and methods III

Procedure details

The toluene derivative (1) is charged with concentrated sulfuric acid and potassium nitrate (reaction 11) to obtain the 2-nitro toluene (m), which subsequently is reduced (reaction 12) with hydrogen on palladium/charcoal to the amine (n). The methyl group of the amine (n) is brominated with bromine under illumination (reaction 13). The brominated aniline (o) is charged (reaction 14) with triphenylphosphine in dimethylformamide to give the phosphonium salt (p), which undergoes a Wittig reaction (reaction 15) with n-butyl-lithium and the aldehyde R7 --C(O)H. The ethylene-substituted aniline (q) is reduced with hydrogen over palladiurn-charcoal to the ethyl-substituted aniline (r) (reaction 16), which is further allowed to react with NaNO2 and H2SO4, followed by copper cyanide, and is then heated with formic acid over Raney-nickel to obtain the aldehyde (a) (reaction 18). The ethylene-substituted aniline (q) can also be charged with NaNO2 and H2SO4, followed by copper cyanide (reaction 17), which is then heated with formic acid over Raney-nickel (reaction 19) to give the ethylene-substituted aldehyde (a).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
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Reaction Step One

Synthesis routes and methods IV

Procedure details

Toluene (0.91 g, 10 mmol), 68% nitric acid (30% mmol, 2.8 g) and [C4min][OTf] (0.57 g, 2 mmol) and heated (oil bath at 110° C.) in a 25 ml round bottom flask equipped with a reflux condenser for 24 hours. The reaction mixture is cooled to room temperature and the nitrotoluene/residual nitric acid is distilled off at 140° C. at 1 mBar. Phase separation of the distillate yields pure nitrotoluene as a mixture of 2- and 4-isomers. The ionic liquid remains in the distillation flask and can be reused on further reactions.
Quantity
0.91 g
Type
reactant
Reaction Step One
Quantity
2.8 g
Type
reactant
Reaction Step One
[Compound]
Name
[C4min][OTf]
Quantity
0.57 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Nitrotoluene
Reactant of Route 2
2-Nitrotoluene
Reactant of Route 3
Reactant of Route 3
2-Nitrotoluene
Reactant of Route 4
2-Nitrotoluene
Reactant of Route 5
2-Nitrotoluene
Reactant of Route 6
2-Nitrotoluene

Citations

For This Compound
5,410
Citations
M Schwörer, J Wirz - Helvetica Chimica Acta, 2001 - Wiley Online Library
The largely reversible, light‐induced tautomerization of 2‐nitrotoluene (1) to the quinonoid aci‐nitro tautomer aci‐1 was studied by flash photolysis as a benchmark for comparison with …
Number of citations: 120 onlinelibrary.wiley.com
YV Il'ichev, J Wirz - The Journal of Physical Chemistry A, 2000 - ACS Publications
Reaction paths leading from 2-nitrotoluene (1) to 2-nitrosobenzyl alcohol (4) were investigated by using ab initio and density functional theory. Overall, 25 minima and 12 transition …
Number of citations: 114 pubs.acs.org
RE Parales, R Huang, CL Yu, JV Parales… - Applied and …, 2005 - Am Soc Microbiol
… The protein components of the 2-nitrotoluene (2NT) and … step in the degradation of 2-nitrotoluene and nitrobenzene. The … The oxygenases from the 2-nitrotoluene and nitrobenzene …
Number of citations: 58 journals.asm.org
JV Parales, A Kumar, RE Parales, DT Gibson - Gene, 1996 - Elsevier
… The first step in the metabolism of 2-nitrotoluene (2NT) by Pseudomonas sp. JS42 (JS42) is … This reaction is catalyzed by the threecomponent dioxygenase system 2-nitrotoluene 2,3-…
Number of citations: 115 www.sciencedirect.com
BE Haigler, WH Wallace, JC Spain - Applied and environmental …, 1994 - Am Soc Microbiol
… 2-nitrotoluene released nitrite into the growth medium. The isolate also grew on 3-methylcatechol, 4-methylcatechol, and catechol. 2-Nitrotoluene… The results suggest that 2-nitrotoluene …
Number of citations: 165 journals.asm.org
PC Chen, SC Chen - International Journal of Quantum …, 2001 - Wiley Online Library
The molecular geometries and internal rotational barriers of the nitro group of nitrobenzene (NB), 2‐nitrotoluene (2‐NT), 2‐nitroaniline (2‐NA), and 2‐nitrophenol (2‐NP) were …
Number of citations: 32 onlinelibrary.wiley.com
JV Parales, RE Parales, SM Resnick… - Journal of …, 1998 - Am Soc Microbiol
… strain JS42 was isolated by virtue of its ability to use 2-nitrotoluene (2NT) as the sole source … This reaction is catalyzed by the three-component dioxygenase system 2-nitrotoluene (2NT) …
Number of citations: 132 journals.asm.org
KS Lee, JV Parales, R Friemann… - Journal of Industrial …, 2005 - academic.oup.com
… JS42 utilizes 2-nitrotoluene as sole carbon, nitrogen, and energy source. 2-Nitrotoluene 2,3-… the initial step in 2-nitrotoluene degradation by converting 2-nitrotoluene to 3-methylcatechol…
Number of citations: 37 academic.oup.com
SI Mulla, RS Hoskeri, YS Shouche, HZ Ninnekar - Biodegradation, 2011 - Springer
A bacterial consortium capable of degrading nitroaromatic compounds was isolated from pesticide-contaminated soil samples by selective enrichment on 2-nitrotoluene as a sole …
Number of citations: 45 link.springer.com
D Ampadu Boateng, MKD Word… - The Journal of …, 2019 - ACS Publications
2-Nitrotoluene (2-NT) is a good model for both photolabile protecting groups for organic synthesis and the military explosive 2,4,6-trinitrotoluene (TNT). In addition to the direct C–NO 2 …
Number of citations: 28 pubs.acs.org

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